3-(1-Bromoethyl)pyridin-2-amine

Catalog No.
S13744622
CAS No.
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Bromoethyl)pyridin-2-amine

Product Name

3-(1-Bromoethyl)pyridin-2-amine

IUPAC Name

3-(1-bromoethyl)pyridin-2-amine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3,(H2,9,10)

InChI Key

OFBQPHHIPLRITH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)N)Br

3-(1-Bromoethyl)pyridin-2-amine is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted at the second position with an amino group and at the third position with a bromoethyl group. The molecular formula of this compound is C7_7H9_9BrN2_2, and it has a molecular weight of 201.06 g/mol. The compound's structure allows for various

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Cyclization Reactions: The compound can participate in cyclization to form fused heterocyclic structures.

Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides for substitutions, while oxidation may involve hydrogen peroxide or potassium permanganate. Cyclization can be facilitated by catalysts such as palladium or copper.

The biological activity of 3-(1-Bromoethyl)pyridin-2-amine is influenced by its structural components. The amino group can engage in hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest potential applications in medicinal chemistry, particularly in designing compounds that modulate biological activity through specific molecular interactions.

The synthesis of 3-(1-Bromoethyl)pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. A common method utilizes toluene as a solvent along with iodine and tert-butyl hydroperoxide as promoters for C–C bond cleavage, providing a mild and metal-free reaction environment. This approach allows for high yields and purity of the final product .

General Synthetic Route

  • Combine α-bromoketone with 2-aminopyridine in toluene.
  • Add iodine and tert-butyl hydroperoxide.
  • Heat the mixture under controlled conditions (e.g., 100 °C for 2 hours).
  • Purify the resulting product through standard techniques such as chromatography.

3-(1-Bromoethyl)pyridin-2-amine serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity patterns allow it to be used in creating more complex molecules through various chemical transformations, including nucleophilic substitutions and cyclizations .

Studies on the interactions of 3-(1-Bromoethyl)pyridin-2-amine with biological targets are ongoing. Its ability to act as an electrophile makes it suitable for exploring binding affinities with various proteins and enzymes. Understanding these interactions could lead to insights into its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3-(1-Bromoethyl)pyridin-2-amine, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
2-AminopyridineLacks bromine and ethyl groupsLess reactive due to absence of halogen
3-Bromoimidazo[1,2-a]pyridineContains a fused imidazole ringDifferent reactivity due to imidazole structure
N-(Pyridin-2-yl)amidesHas an amide group instead of an amino groupDifferent chemical properties due to amide functionality
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amineContains trifluoromethyl groupEnhanced solubility and reactivity due to trifluoromethyl substitution

The uniqueness of 3-(1-Bromoethyl)pyridin-2-amine lies in its combination of both a bromine atom and an amino group, which provides distinct reactivity patterns not found in many similar compounds. This versatility makes it particularly valuable in synthetic organic chemistry .

The nucleophilic substitution pathways of 3-(1-Bromoethyl)pyridin-2-amine follow a distinctive mechanistic route that differs significantly from conventional alkyl halide substitutions. Research on related 2-bromoethyl-pyridinium derivatives has revealed that the substitution process occurs through an intramolecular rearrangement mechanism rather than direct nucleophilic attack on the bromoethyl side chain [1].

The mechanism involves an initial alpha addition of the nucleophile onto the iminium moiety of the pyridinium cation, followed by a cyclization process and subsequent oxidative ring opening [1]. This directed substitution pathway, designated as Path A, demonstrates superior reactivity compared to conventional nucleophilic substitution mechanisms. The process enables less reactive nucleophiles to undergo substitution reactions that would not proceed via traditional SN2 mechanisms [1].

Experimental evidence supporting this mechanism includes the observation that 2-bromoethyl-trimethyl-ammonium bromide and 1,2-dibromoethane, which lack the pyridinium moiety, do not undergo substitution under identical mild conditions [1]. Additionally, UV absorption spectroscopy measurements at 320 nanometers revealed the formation of de-aromatized intermediates during the reaction, confirming the involvement of the central aromatic ring in the substitution process [1].

The reaction efficiency is significantly enhanced by the alpha addition step, which acts as a directing mechanism that facilitates subsequent side chain substitution. Nuclear magnetic resonance phase transfer experiments demonstrated that the alpha addition occurs rapidly, with complete consumption of starting material observed within one minute of reaction initiation [1].

Secondary amines such as piperidine and piperazine react with 2-bromoethyl-phenanthridinium bromide under mild conditions in dimethylformamide with triethylamine at room temperature for 48 hours, yielding the corresponding 2-aminoethyl derivatives in 71-73% yields [1]. This reaction pattern extends to other nitrogen-containing heterocyclic systems, including quinoline derivatives, where similar alpha addition mechanisms facilitate nucleophilic substitution [1].

Cross-Coupling Reaction Compatibility (Suzuki, Buchwald-Hartwig)

The cross-coupling reaction compatibility of 3-(1-Bromoethyl)pyridin-2-amine with palladium-catalyzed systems demonstrates significant potential for synthetic applications. Studies on related pyridine derivatives have established successful protocols for both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions under optimized conditions [2] [3].

Suzuki cross-coupling reactions of brominated pyridine derivatives with arylboronic acids proceed efficiently using tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium phosphate as base in a 4:1 mixture of 1,4-dioxane and water at temperatures between 85-95°C [2]. The reaction tolerates various functional groups on the arylboronic acid coupling partners, with electron-donating and electron-withdrawing substituents showing minimal effect on reaction rates or product yields [2].

For compounds containing primary amine functionality, protection strategies are often employed to prevent coordination to the palladium center. N-Acetylation provides effective protection, allowing the coupling reaction to proceed smoothly while maintaining the structural integrity of the pyridine core [2]. The protected compounds can be coupled with various arylboronic acids to yield novel pyridine derivatives in moderate to good yields ranging from 42-73% [2].

Buchwald-Hartwig amination reactions with brominated pyridine substrates require careful selection of ligand systems. Palladium acetate combined with BINAP or Xantphos ligands and cesium carbonate as base in toluene provides effective conditions for carbon-nitrogen bond formation [3]. The reactions are particularly successful with deactivated aminothiophenes and various substituted halopyridines [3].

Temperature control is critical for these transformations, with optimal results achieved at 85-95°C for Suzuki couplings and similar temperature ranges for Buchwald-Hartwig aminations [2] [3]. The choice of solvent system significantly impacts reaction efficiency, with polar aprotic solvents generally providing superior results compared to protic alternatives [3].

Product isolation typically yields compounds with purities exceeding 95% as determined by high-performance liquid chromatography analysis [4]. The scalability of these reactions has been demonstrated on kilogram scale for pharmaceutical applications, with residual palladium levels maintained below 75 parts per million through appropriate workup procedures [5].

Thermal Decomposition Kinetics

The thermal decomposition kinetics of 3-(1-Bromoethyl)pyridin-2-amine follow first-order degradation pathways characteristic of amine-containing heterocyclic compounds. Thermogravimetric analysis studies on related polymethacrylates containing amine groups have revealed that thermal degradation proceeds through well-defined mechanistic stages [6].

Initial degradation occurs through ester cleavage mechanisms when ester functionalities are present, generating volatile tertiary amines and alcohols while forming polymethacrylic anhydride residues in the solid material [6]. The degradation temperatures for amine-containing pyridine derivatives typically range from 300-400°C, with multiple decomposition stages observed depending on the substitution pattern [6].

The thermal stability of brominated pyridine compounds demonstrates enhanced stability compared to their non-halogenated analogs. Studies on brominated polymer systems show that the presence of bromine substituents can increase thermal decomposition temperatures by 50-100°C due to the stabilizing effect of the carbon-bromine bond [7]. This enhanced stability is attributed to the electron-withdrawing nature of bromine, which reduces the electron density available for thermal degradation pathways [7].

Kinetic analysis using pseudo-zero-order rate expressions provides activation energies for thermal decomposition processes. For ionic liquids containing pyridinium moieties, activation energies range from 120-220 kilojoules per mole, with brominated derivatives typically exhibiting values in the higher end of this range [8]. The onset decomposition temperature (Tonset) serves as a primary indicator of short-term thermal stability, while the temperature at which 1% mass loss occurs in 10 hours (T0.01/10h) provides insight into long-term thermal stability [8].

Differential thermal analysis reveals that thermal decomposition follows multiple pathways simultaneously. Primary degradation involves cleavage of the weakest bonds, typically ester linkages or amino acid derivatives, followed by backbone fragmentation and carbonization processes [6]. The presence of the bromoethyl substituent influences these pathways by providing an additional elimination route through hydrogen bromide loss [6].

Atmospheric conditions significantly impact thermal decomposition kinetics. Oxidative atmospheres accelerate degradation processes, while inert nitrogen atmospheres provide enhanced thermal stability. Heating rates also influence decomposition pathways, with slower heating rates generally providing higher decomposition temperatures due to equilibration effects [8].

pH-Dependent Stability Studies

The pH-dependent stability of 3-(1-Bromoethyl)pyridin-2-amine exhibits characteristic patterns observed in pyridine-containing pharmaceutical compounds. Studies on related pyridine derivatives demonstrate that these compounds typically follow a V-shaped pH-rate profile, with maximum stability occurring in the pH range of 2-4 [9] [10].

At highly acidic conditions (pH < 2), protonation of the pyridine nitrogen enhances the electron-withdrawing character of the heterocycle, making the bromoethyl substituent more susceptible to nucleophilic attack by water molecules [9]. This results in accelerated hydrolysis rates with degradation half-lives of approximately 5-6 days at pH 2.4 [10].

In the optimal stability range (pH 3-4), the compound exists primarily in its neutral form, minimizing both acid-catalyzed and base-catalyzed degradation pathways [9] [10]. Degradation half-lives in this pH range extend to 18-21 days, representing the maximum achievable stability under aqueous conditions [10]. The presence of a pKa value around 3.5 for similar compounds contributes to the curved nature of the pH-rate profile in this region [10].

Under basic conditions (pH > 6), hydroxide ion-catalyzed degradation becomes predominant. The mechanism involves nucleophilic attack by hydroxide ions on the bromoethyl carbon, leading to displacement of bromide and formation of the corresponding alcohol derivative [11]. This process accelerates significantly as pH increases, with degradation half-lives decreasing to 2-3 days at pH 8 [10].

The stability profile is influenced by buffer composition and ionic strength. Phosphate buffers provide minimal catalytic effects on degradation rates, while acetate buffers can exhibit pH-dependent acceleration due to general acid-base catalysis [9]. Temperature dependence follows Arrhenius behavior, allowing prediction of stability at different storage temperatures based on accelerated stability studies [9].

Practical implications for formulation development indicate that maintaining pH between 3-4 provides optimal stability for pharmaceutical applications. This pH range can be achieved using appropriate buffer systems while maintaining compatibility with physiological requirements [10]. The addition of antioxidants and chelating agents may provide additional stabilization by preventing metal-catalyzed oxidation processes [11].

Computational Modeling of Reaction Intermediates

Computational modeling of reaction intermediates for 3-(1-Bromoethyl)pyridin-2-amine employs density functional theory calculations to elucidate reaction mechanisms and predict chemical behavior. Studies utilizing B3LYP/6-31++G** level of theory provide comprehensive analysis of geometrical parameters, electronic properties, and molecular electrostatic potential surfaces [12].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amine nitrogen and pyridine ring system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the pyridine ring with some extension toward the bromoethyl substituent [12]. The HOMO-LUMO energy gap provides insight into chemical reactivity and stability, with typical values ranging from 4-6 electron volts for pyridine derivatives [13].

Molecular electrostatic potential maps demonstrate regions of electron density variation across the molecule. Negative potential regions concentrate around the electronegative nitrogen atoms, while positive potential sites occur near hydrogen atoms, particularly those attached to the amine group [12]. These maps provide valuable guidance for predicting sites of nucleophilic and electrophilic attack during chemical reactions [12].

Transition state calculations for nucleophilic substitution reactions reveal the energy barriers associated with different mechanistic pathways. The alpha addition mechanism onto the pyridinium moiety exhibits lower activation energies compared to direct substitution at the bromoethyl carbon, supporting experimental observations of enhanced reactivity through the directed pathway [13]. Activation energies for the alpha addition step typically range from 80-120 kilojoules per mole [13].

Solvation effects significantly influence calculated energies and geometries. Continuum solvation models such as the conductor-like polarizable continuum model (CPCM) with water as solvent provide more accurate representations of reaction energetics in aqueous media [13]. These calculations show that polar solvents stabilize charged intermediates, reducing activation barriers for ionic mechanisms [13].

Machine learning potentials based on sparse Gaussian process regression provide efficient methods for exploring potential energy surfaces of complex pyridine systems [14]. These approaches enable molecular dynamics simulations at density functional theory accuracy while maintaining computational efficiency for larger systems [14]. The Bayesian committee machine approach allows combination of multiple models trained on different molecular subsets, providing enhanced transferability and accuracy [14].

Vibrational frequency calculations confirm the nature of stationary points on the potential energy surface, distinguishing between minima (all positive frequencies) and transition states (one imaginary frequency) [15]. These calculations also provide thermodynamic corrections for free energy determinations and support experimental infrared and Raman spectroscopic assignments [15].

ParameterValue RangeReference Method
HOMO Energy-6.2 to -5.8 eVB3LYP/6-31++G**
LUMO Energy-1.5 to -1.1 eVB3LYP/6-31++G**
HOMO-LUMO Gap4.3 to 4.7 eVB3LYP/6-31++G**
Activation Energy (Alpha Addition)80-120 kJ/molB3LYP/6-31+G(d)
Solvation Energy (Water)-15 to -25 kJ/molCPCM Model

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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